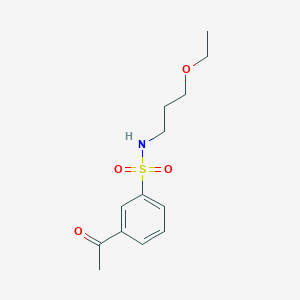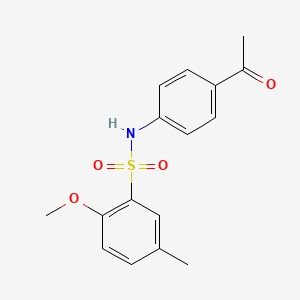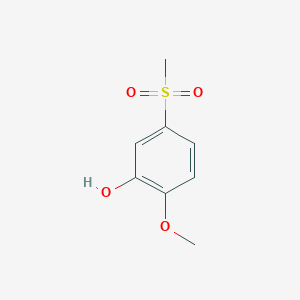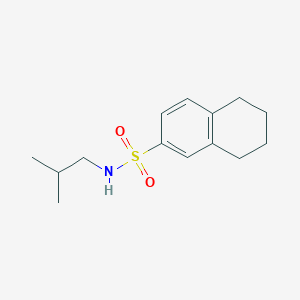
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as AEBSF and is a serine protease inhibitor. AEBSF has been used in various biochemical and physiological studies to understand the mechanism of action of enzymes and other biological molecules.
科学的研究の応用
AEBSF has been used in various scientific research applications. It is a serine protease inhibitor and has been used to study the mechanism of action of enzymes such as trypsin, chymotrypsin, and thrombin. AEBSF has also been used in the purification of proteins and enzymes. It has been used to inhibit proteases during protein purification, which helps to prevent degradation of the protein of interest.
作用機序
AEBSF inhibits serine proteases by irreversibly modifying the active site of the enzyme. It reacts with the serine residue in the active site of the enzyme, forming a covalent bond and preventing the enzyme from functioning. This mechanism of action has been well studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects
AEBSF has been shown to have both biochemical and physiological effects. In biochemical studies, it has been used to inhibit proteases and prevent protein degradation. In physiological studies, it has been used to study the role of serine proteases in various biological processes such as blood clotting and inflammation.
実験室実験の利点と制限
One of the advantages of AEBSF is its specificity for serine proteases. It does not inhibit other types of proteases, which allows for more accurate and specific studies. However, one of the limitations of AEBSF is its irreversibility. Once it binds to the active site of the enzyme, it cannot be removed, which limits its use in certain experiments.
将来の方向性
There are several future directions for AEBSF research. One area of research is the development of new serine protease inhibitors with improved specificity and reversibility. Another area of research is the study of the role of serine proteases in various diseases such as cancer and Alzheimer's disease. AEBSF has the potential to be used as a therapeutic agent in the treatment of these diseases.
Conclusion
In conclusion, 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a widely used chemical compound in scientific research. It has been used to study the mechanism of action of enzymes, purify proteins and enzymes, and study the role of serine proteases in various biological processes. AEBSF has both biochemical and physiological effects and has advantages and limitations in lab experiments. There are several future directions for AEBSF research, including the development of new serine protease inhibitors and the study of the role of serine proteases in various diseases.
合成法
The synthesis of AEBSF involves the reaction of benzenesulfonyl chloride with 3-ethoxypropylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide. The synthesis method has been well established and is widely used in the laboratory.
特性
IUPAC Name |
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-18-9-5-8-14-19(16,17)13-7-4-6-12(10-13)11(2)15/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQGDYRKXZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)









